molecular formula C8H2F15NO B1329318 Perfluorooctanamide CAS No. 423-54-1

Perfluorooctanamide

Cat. No.: B1329318
CAS No.: 423-54-1
M. Wt: 413.08 g/mol
InChI Key: UGMUDSKJLAUMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorooctanamide is a useful research compound. Its molecular formula is C8H2F15NO and its molecular weight is 413.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Perfluorooctanamide, as part of the wider group of perfluorooctanesulfonate (PFOS) and related fluorochemicals, shows significant environmental persistence. Studies have found these compounds in human blood across several countries, indicating their global distribution and bioaccumulation in humans and wildlife (Kannan et al., 2004). These compounds originate from consumer products like carpets and upholstery and degrade into persistent metabolites like PFOS, accumulating in tissues.

Human Health and Endocrine Disruption

This compound and related compounds have been linked to various human health issues, particularly in disrupting endocrine function. Studies indicate that these compounds can interfere with estrogen and androgen receptor functions, potentially leading to adverse health effects. This highlights the need for further research into their impact on hormonal regulatory pathways and health risks associated with exposure (Kjeldsen & Bonefeld‐Jørgensen, 2013).

Exposure Through Food and Drinking Water

One of the primary exposure routes to this compound and its derivatives is through food and drinking water. These compounds have been widely used in food packaging, surfactants, and other consumer products, leading to their presence in the global food supply and water sources. This widespread exposure necessitates monitoring and research into their environmental fate and biological effects (Domingo & Nadal, 2019).

Environmental and Biological Monitoring

Research has focused on monitoring the levels of this compound and related compounds in various environments and biological samples. Studies have been conducted to measure their concentrations in human blood, serum, and milk, providing valuable data for assessing human exposure and potential health risks. These findings are essential for understanding the distribution and impact of these compounds on human health and the environment (Kuklenyik et al., 2004).

Industrial and Commercial Applications

While the focus has been on the environmental and health impacts, this compound and its derivatives have been used extensively in industrial and commercial applications due to their unique properties. They serve as surfactants, lubricants, and in surface protection, making them valuable in various sectors despite their environmental and health concerns (Krafft, Chittofrati, & Riess, 2003).

Future Directions and Regulatory Concerns

Given the extensive use and persistence of this compound and related compounds, future research and regulatory actions are crucial. There is a need for continued monitoring, understanding their pathways of human exposure, and assessing their long-term health impacts. Regulatory efforts are required to manage and mitigate their environmental and health risks (Wang et al., 2017).

Safety and Hazards

Perfluorooctanamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Perfluorooctanamide, like other perfluoroalkyl and polyfluoroalkyl substances (PFASs), primarily targets soil microorganisms . These substances have been found to affect the microbial community structure and microbe-microbe relationships .

Mode of Action

This compound interacts with its targets, the soil microorganisms, leading to substantial changes in the compositions of soil microbial communities . This interaction results in the enrichment of more this compound-tolerant bacteria, such as Proteobacteria, Burkholderiales, and Rhodocyclales .

Biochemical Pathways

The exposure of soil microorganisms to this compound affects various biochemical pathways. Functional gene prediction suggests that the microbial metabolism processes, such as nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and secondary metabolites biosynthesis transport and catabolism, might be inhibited under this compound exposure . This inhibition may further affect soil ecological services .

Pharmacokinetics

It is known that perfluoroalkyl acids (pfaas), a group to which this compound belongs, are highly polar and stable organic compounds . These characteristics suggest that this compound may have unique ADME properties that impact its bioavailability.

Result of Action

The result of this compound’s action on soil microorganisms is an increase in the alpha-diversity of soil microbial communities . The exposure of this compound substantially changes the compositions of soil microbial communities, leading to the enrichment of more this compound-tolerant bacteria .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the extensive application of perfluoroalkyl and polyfluoroalkyl substances (PFASs) causes their frequent detection in various environments . The effects of this compound on soil microorganisms were investigated under 90 days of exposure , suggesting that the duration of exposure is a significant environmental factor influencing this compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Perfluorooctanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism. The binding of this compound to PPARs can lead to the activation or inhibition of these receptors, thereby influencing metabolic processes. Additionally, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving PPARs and other nuclear receptors. This compound can alter gene expression by modulating the transcriptional activity of these receptors, leading to changes in cellular metabolism and function. This compound has also been shown to affect cellular proliferation and apoptosis, potentially contributing to its toxic effects . Furthermore, it can disrupt cell membrane integrity and function, leading to altered cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including nuclear receptors and enzymes. By binding to PPARs, this compound can modulate the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. It can also inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound has been shown to induce oxidative stress and endoplasmic reticulum stress, which can further contribute to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and resistant to degradation, leading to its persistence in biological systems. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cellular homeostasis. These effects can be observed in both in vitro and in vivo studies, highlighting the potential for chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular metabolism and function, while higher doses can lead to more pronounced toxic effects. Studies have reported threshold effects, where certain doses of this compound result in significant alterations in gene expression, enzyme activity, and cellular homeostasis. Toxic or adverse effects, such as liver damage and disruption of lipid metabolism, have been observed at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cytochrome P450s and PPARs, influencing the metabolism of fatty acids and other lipids. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy homeostasis and lipid storage. Additionally, this compound has been shown to interfere with the biosynthesis and degradation of cholesterol and other sterols .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature. The distribution of this compound within cells can affect its localization and activity, influencing its interactions with biomolecules and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to the endoplasmic reticulum, where it can induce stress responses and affect protein folding and secretion. Additionally, this compound can accumulate in lipid droplets and other organelles involved in lipid metabolism, influencing cellular lipid homeostasis. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its interactions with biomolecules and cellular processes .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMUDSKJLAUMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195123
Record name Perfluorooctanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-54-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorooctanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorooctanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Perfluorooctanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 3-1, four-necked, round-bottomed flask equipped with stirrer, thermometer, reflux condenser with bubble counter and inlet gas-tube, is charged with 745 g (1.74 mol) of methyl perfluorooctanoate and 1.5 l tetrahydrofurane. A stream of ammonia is passed from a pressure tank into the stirring solution. The ammonia feed rate is such that a negligible amount of gas is observed exiting the reactor as observed in the bubble counter. Temperature of the mixture increases to 40-50° C. Ammonium supply is continued until the temperature begins to decrease and an increasing volume of gas is observed exiting the reactor in the bubble counter . . . . After ending of ammonium supply, the mixture is left to stand for 12 hr. Solvent is removed under reduced pressure, yielding 712 g p perfluorooctanoic acid amide (99%), mp 136-137° C.
Quantity
745 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorooctanamide
Reactant of Route 2
Reactant of Route 2
Perfluorooctanamide
Reactant of Route 3
Reactant of Route 3
Perfluorooctanamide
Reactant of Route 4
Reactant of Route 4
Perfluorooctanamide
Reactant of Route 5
Perfluorooctanamide
Reactant of Route 6
Perfluorooctanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.